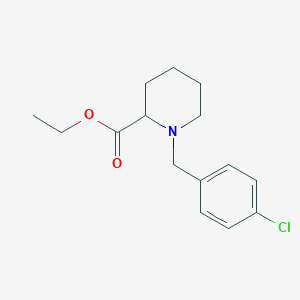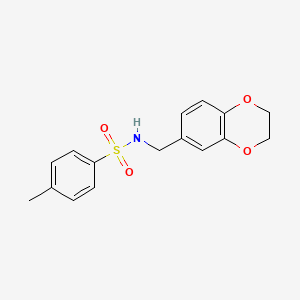![molecular formula C18H19NO2 B5049171 (3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol](/img/structure/B5049171.png)
(3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol, commonly known as MPBP, is a chiral compound that has been extensively studied for its potential applications in various fields of scientific research. MPBP is a pyrrolidine derivative that is primarily used as a reagent in organic synthesis, but it has also been investigated for its pharmacological properties, including its potential as an antipsychotic drug.
Applications De Recherche Scientifique
MPBP has been studied for its potential applications in various fields of scientific research, including organic synthesis, pharmacology, and neuroscience. In organic synthesis, MPBP is a useful reagent for the synthesis of chiral compounds, due to its chiral center and its ability to form diastereomeric salts with chiral acids.
In pharmacology, MPBP has been investigated for its potential as an antipsychotic drug, due to its structural similarity to other antipsychotic agents such as clozapine and olanzapine. MPBP has been shown to have high affinity for dopamine D4 receptors, which are implicated in the pathophysiology of schizophrenia.
Mécanisme D'action
The mechanism of action of MPBP is not fully understood, but it is believed to involve modulation of dopamine and serotonin neurotransmission in the brain. MPBP has been shown to have high affinity for dopamine D4 receptors, which are predominantly located in the prefrontal cortex and limbic regions of the brain. MPBP has also been shown to have moderate affinity for serotonin 5-HT2A receptors, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
MPBP has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission in the brain. MPBP has been shown to increase dopamine release in the prefrontal cortex and striatum, and to decrease dopamine release in the nucleus accumbens. MPBP has also been shown to increase serotonin release in the prefrontal cortex and hippocampus.
Avantages Et Limitations Des Expériences En Laboratoire
MPBP has a number of advantages and limitations for use in lab experiments. One advantage is its chiral nature, which makes it a useful reagent for the synthesis of chiral compounds. Another advantage is its high affinity for dopamine D4 receptors, which makes it a useful tool for studying the role of these receptors in the pathophysiology of schizophrenia. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on MPBP. One direction is the further investigation of its potential as an antipsychotic drug, including its efficacy and safety in clinical trials. Another direction is the development of new synthetic methods for the production of MPBP and related compounds. Additionally, further research is needed to fully elucidate the mechanism of action of MPBP and its effects on neurotransmission in the brain.
Méthodes De Synthèse
The synthesis of MPBP typically involves the reaction of 4'-methyl-3-biphenylcarboxylic acid with pyrrolidine and a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then reduced with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield MPBP in its free base form.
Propriétés
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-[3-(4-methylphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-5-7-14(8-6-13)15-3-2-4-16(11-15)18(21)19-10-9-17(20)12-19/h2-8,11,17,20H,9-10,12H2,1H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSZOEIILQLKEM-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CC[C@H](C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate](/img/structure/B5049088.png)

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5049106.png)
![4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5049111.png)

![ethyl 4-[(5-nitro-2-pyridinyl)amino]benzoate](/img/structure/B5049118.png)



![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5049145.png)
![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5049148.png)

![6-(4-chlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5049159.png)
![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5049169.png)